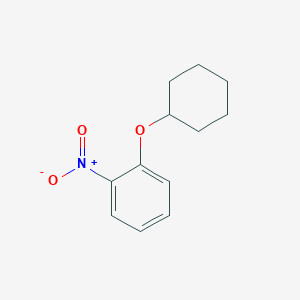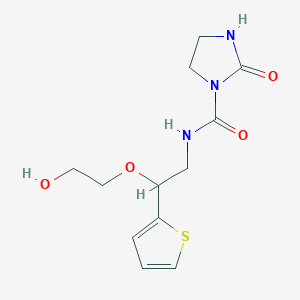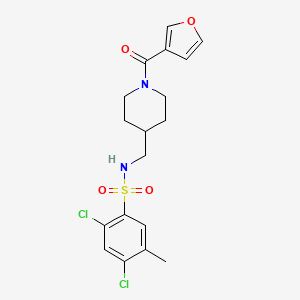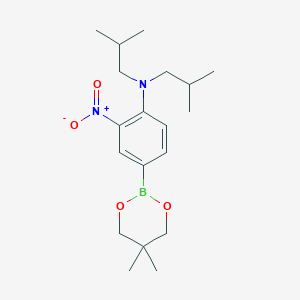
1-(Cyclohexyloxy)-2-nitrobenzene
Descripción general
Descripción
1-(Cyclohexyloxy)-2-nitrobenzene, also known as CHNB, is an organic compound with the molecular formula C13H15NO3. It is a yellow crystalline solid that is used in various scientific research applications. CHNB is a derivative of nitrobenzene, which is a widely used organic compound in the chemical industry. The synthesis of CHNB involves the reaction of cyclohexanol and 2-nitrochlorobenzene in the presence of a base.
Aplicaciones Científicas De Investigación
Gold-Catalyzed Stereoselective Synthesis of Azacyclic Compounds
Research by Jadhav et al. (2011) shows that 1-alkynyl-2-nitrobenzenes, closely related to 1-(Cyclohexyloxy)-2-nitrobenzene, can be used in a redox/cycloaddition cascade to produce complex azacyclic compounds stereoselectively. This process involves a formal [2 + 2 + 1] cycloaddition among α-carbonyl carbenoids, nitroso species, and external alkenes, showcasing the compound's utility in synthesizing complex structures in organic chemistry (Jadhav et al., 2011).
Synthesis of Cyclohexanone Oxime from Nitrobenzene
Rubio-Marqués et al. (2014) demonstrated the synthesis of cyclohexanone oxime from nitrobenzene, a compound similar to this compound. This process achieved a 97% yield in a one-pot reaction catalyzed by palladium and gold nanoparticles on carbon. The overall transformation involves a multi-step catalyzed mechanism, which highlights the compound's potential in facilitating complex chemical transformations (Rubio-Marqués et al., 2014).
Preparation of 1-Butoxy-4-nitrobenzene
Harikumar and Rajendran (2014) explored the preparation of 1-butoxy-4-nitrobenzene, a compound structurally related to this compound. This was achieved using 4-nitrophenol with n-butyl bromide and a new multi-site phase-transfer catalyst, under ultrasonic assisted conditions. This research demonstrates the compound's role in the synthesis of nitro aromatic ethers, which is significant for various applications in organic synthesis (Harikumar & Rajendran, 2014).
Propiedades
IUPAC Name |
1-cyclohexyloxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWDNUORQBVXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2477471.png)


![1-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2477476.png)
![N-(2,6-dimethylphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2477477.png)

![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[b]naphthalen-1-yl)-acetic acid](/img/no-structure.png)

![1-[5-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2477485.png)



![N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2477490.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2477491.png)